

# An In-Depth Technical Guide to 2-Ethylhexyl Bromide-d17

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## Compound of Interest

Compound Name: 2-Ethylhexyl bromide-d17

Cat. No.: B12394808

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Ethylhexyl bromide-d17** (CAS Number: 1398065-97-8), a deuterated analog of 2-Ethylhexyl bromide. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds for quantitative analysis and as tracers in various scientific studies.

## Core Chemical and Physical Data

**2-Ethylhexyl bromide-d17** is a stable, isotopically labeled compound essential for a range of analytical applications. Its physical and chemical properties are summarized in the table below, alongside data for its non-deuterated counterpart for comparative purposes.

Property	2-Ethylhexyl bromide-d17	2-Ethylhexyl bromide
CAS Number	1398065-97-8[1]	18908-66-2[2]
Molecular Formula	C <sub>8</sub> D <sub>17</sub> Br[1]	C <sub>8</sub> H <sub>17</sub> Br[2]
Molecular Weight	210.23 g/mol [1]	193.12 g/mol [2]
Appearance	Colorless to pale yellow liquid	Colorless to yellow liquid[3]
Boiling Point	Not explicitly available; expected to be similar to the non-deuterated form.	75-77 °C at 16 mmHg[3]
Density	Not explicitly available; expected to be slightly higher than the non-deuterated form.	1.0800 g/mL[3]
Solubility	Insoluble in water; soluble in organic solvents.[4]	Insoluble in water; soluble in organic solvents.[4]
Refractive Index	Not explicitly available.	1.4530 to 1.4550[3]

## Synthesis and Applications

**2-Ethylhexyl bromide-d17** is primarily synthesized from its corresponding deuterated alcohol, 2-ethylhexanol-d18. The bromination of the alcohol is a common synthetic route.

Due to its isotopic labeling, **2-Ethylhexyl bromide-d17** is a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods. Its key applications include:

- **Internal Standard:** It is widely used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte in complex matrices by correcting for variations in sample preparation and instrument response.
- **Tracer Studies:** In metabolic and pharmacokinetic studies, deuterium-labeled compounds like **2-Ethylhexyl bromide-d17** can be used as tracers to follow the metabolic fate of the parent compound in biological systems.

## Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of **2-Ethylhexyl bromide-d17** and its application as an internal standard in a GC-MS workflow.

### Synthesis of 2-Ethylhexyl Bromide-d17 from 2-Ethylhexanol-d18

This protocol describes a general method for the bromination of a deuterated alcohol using phosphorus tribromide ( $\text{PBr}_3$ ).

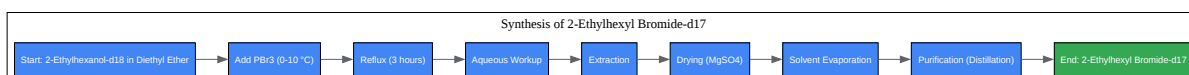
Materials:

- 2-Ethylhexanol-d18
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylhexanol-d18 in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide ( $\text{PBr}_3$ ) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently reflux the mixture for 3 hours.
- Cool the reaction mixture to room temperature and slowly pour it over crushed ice.
- Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **2-Ethylhexyl bromide-d17**.
- The crude product can be further purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Workflow:



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A flowchart illustrating the synthesis of **2-Ethylhexyl bromide-d17**.

# Quantitative Analysis of 2-Ethylhexyl Bromide using GC-MS with 2-Ethylhexyl Bromide-d17 as an Internal Standard

This protocol outlines a general procedure for the quantification of 2-Ethylhexyl bromide in a sample matrix using its deuterated analog as an internal standard.

Materials and Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Sample containing 2-Ethylhexyl bromide (analyte)
- **2-Ethylhexyl bromide-d17** (internal standard)
- Solvent (e.g., hexane or dichloromethane)
- Volumetric flasks and pipettes

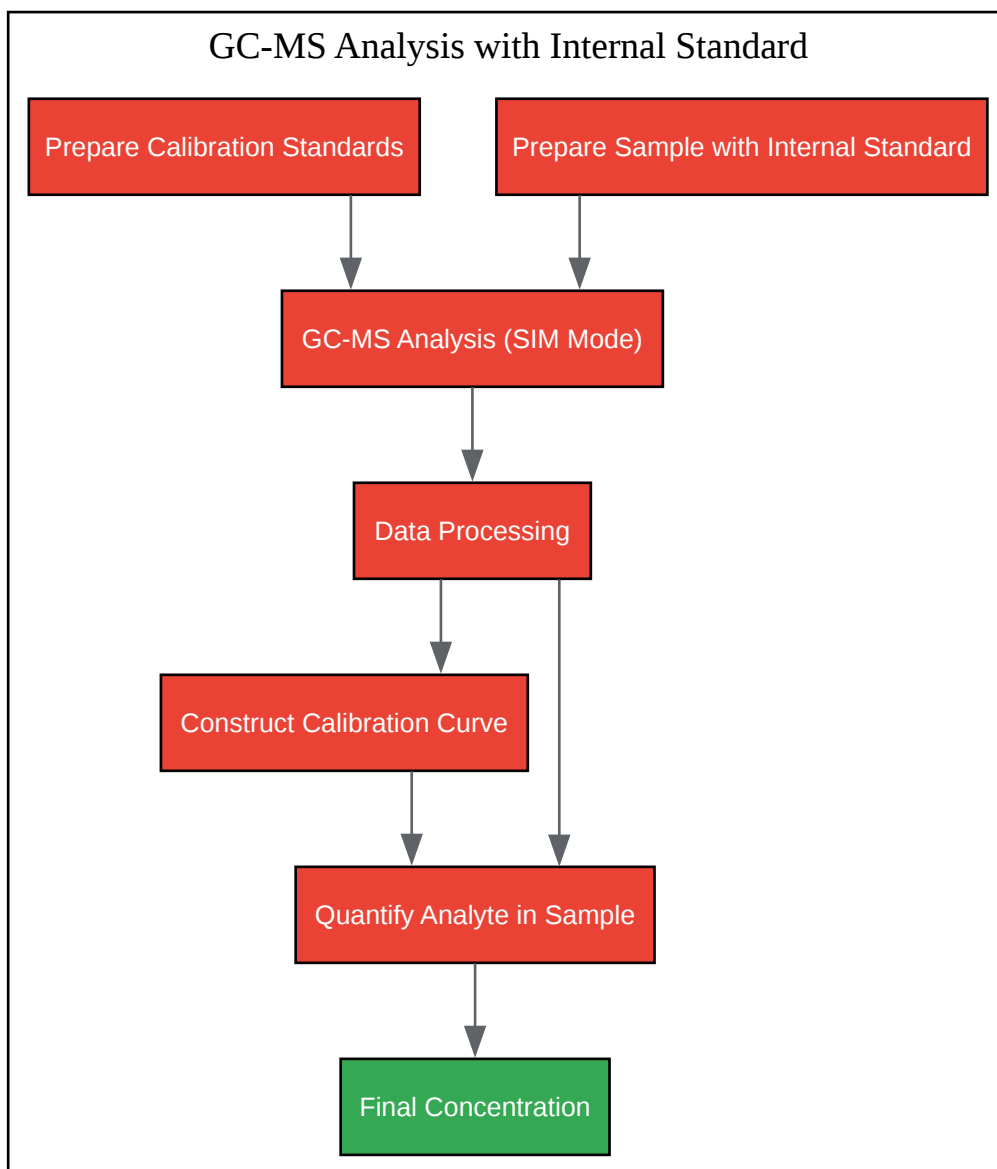
Procedure:

- Preparation of Standard Solutions:
  - Prepare a stock solution of the analyte (2-Ethylhexyl bromide) of known concentration.
  - Prepare a stock solution of the internal standard (**2-Ethylhexyl bromide-d17**) of known concentration.
  - Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying known concentrations of the analyte stock solution.
- Sample Preparation:
  - To a known volume or weight of the sample, add a precise amount of the internal standard stock solution.
  - Extract the sample using an appropriate solvent and procedure.

- Concentrate or dilute the extract as necessary to fall within the calibration range.
- GC-MS Analysis:
  - Inject the prepared standards and samples into the GC-MS system.
  - Example GC Conditions:
    - Column: DB-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness)
    - Inlet Temperature: 250 °C
    - Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
    - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Example MS Conditions:
    - Ionization Mode: Electron Ionization (EI) at 70 eV
    - Acquisition Mode: Selected Ion Monitoring (SIM)
    - Ions to Monitor (example):
      - For 2-Ethylhexyl bromide: m/z corresponding to a characteristic fragment.
      - For **2-Ethylhexyl bromide-d17**: m/z corresponding to the equivalent fragment, shifted by the mass of the deuterium atoms.
- Data Analysis:
  - Integrate the peak areas of the analyte and the internal standard for each chromatogram.
  - Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.
  - Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Diagram of the Analytical Workflow:



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